molecular formula C15H11NO2S2 B274162 (5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B274162
M. Wt: 301.4 g/mol
InChI Key: DGCDZKUPWQBPEB-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as FMT, is a chemical compound that has been studied for its potential applications in various scientific fields. This compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported that this compound exerts its biological activity by inhibiting the activity of various enzymes, including tyrosinase, α-glucosidase, and acetylcholinesterase. This compound has also been reported to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been reported to inhibit the activity of α-glucosidase, which is involved in the digestion of carbohydrates, and thus, it may be useful in the treatment of diabetes. This compound has been reported to exhibit antibacterial and antifungal activities, which may be useful in the treatment of infectious diseases. This compound has also been reported to exhibit antioxidant and anti-inflammatory activities, which may be useful in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

(5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis, low toxicity, and broad-spectrum biological activity. However, this compound also has some limitations, including its low solubility in water, which may limit its application in aqueous systems. In addition, the yield and purity of this compound may vary depending on the synthesis method used.

Future Directions

There are several future directions for the study of (5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail to understand its biological activity. Furthermore, the synthesis of this compound using green chemistry methods and the development of this compound derivatives with improved biological activity may be explored. Finally, the development of novel drug delivery systems for this compound may also be investigated to improve its solubility and bioavailability.

Synthesis Methods

(5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of 2-furylcarboxaldehyde, 4-methylbenzene-1,3-diamine, and potassium thiocyanate in the presence of acetic acid and ethanol. Microwave-assisted synthesis involves the reaction of 2-furylcarboxaldehyde, 4-methylbenzene-1,3-diamine, and potassium thiocyanate in the presence of acetic acid and ethanol under microwave irradiation. Solvent-free synthesis involves the reaction of 2-furylcarboxaldehyde, 4-methylbenzene-1,3-diamine, and potassium thiocyanate in the absence of any solvent. The yield and purity of this compound vary depending on the synthesis method used.

Scientific Research Applications

(5Z)-5-(2-furylmethylene)-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. This compound has also been investigated for its potential as an anti-inflammatory and antioxidant agent. In addition, this compound has been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C15H11NO2S2

Molecular Weight

301.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H11NO2S2/c1-10-4-6-11(7-5-10)16-14(17)13(20-15(16)19)9-12-3-2-8-18-12/h2-9H,1H3/b13-9-

InChI Key

DGCDZKUPWQBPEB-LCYFTJDESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.